chemical structure and physical properties of 2,2-Dihydroxy-1-(4-methylphenyl)ethanone
chemical structure and physical properties of 2,2-Dihydroxy-1-(4-methylphenyl)ethanone
Executive Summary
As a bifunctional electrophile, 2,2-Dihydroxy-1-(4-methylphenyl)ethanone (commonly known as 4-methylphenylglyoxal hydrate or p-tolylglyoxal hydrate) occupies a privileged position in modern synthetic organic chemistry [1]. Featuring both a ketone and a masked aldehyde (gem-diol) adjacent to a p-tolyl ring, this compound serves as a highly versatile building block. Its primary utility lies in Multicomponent Reactions (MCRs), where its dual reactivity enables the rapid, step-economic construction of complex nitrogen-containing heterocycles such as pyrazines, quinoxalines, and pyrrolo[2,3-d]pyrimidines[4]. This guide dissects the physicochemical properties, structural thermodynamics, and field-proven protocols for the synthesis and application of this critical intermediate.
Physicochemical Profiling and Structural Thermodynamics
The chemical behavior of 2,2-dihydroxy-1-(4-methylphenyl)ethanone is dictated by the thermodynamic stability of its geminal diol form. While most aliphatic aldehydes resist hydration, arylglyoxals exhibit extreme electrophilicity at the C2 carbon due to the strong electron-withdrawing inductive effect of the adjacent C1 carbonyl group. Consequently, in the presence of ambient moisture or aqueous solvents, the anhydrous keto-aldehyde rapidly and irreversibly hydrates to form a stable, crystalline gem-diol [2].
Quantitative Data Summary
Below is a consolidated profile of the compound's physical and chemical properties [1, 2]:
| Property | Value |
| IUPAC Name | 2,2-Dihydroxy-1-(4-methylphenyl)ethanone |
| Common Synonyms | 4-Methylphenylglyoxal hydrate, p-Tolylglyoxal hydrate |
| CAS Registry Number | 1075-47-4 |
| Molecular Formula | C9H10O3 (or C9H8O2 · H2O) |
| Molecular Weight | 166.17 g/mol |
| Appearance | Colorless to pale-yellow crystalline solid |
| Melting Point | 104–161 °C (Broad range due to thermal dehydration) |
| Boiling Point | ~323.2 °C at 760 mmHg (Predicted for anhydrous form) |
| Topological Polar Surface Area | 35.1 Ų |
Synthetic Methodology: The Riley Oxidation Protocol
The most reliable and scalable method for synthesizing 2,2-dihydroxy-1-(4-methylphenyl)ethanone is the Riley Oxidation of 4-methylacetophenone using selenium dioxide (SeO₂) [3, 5].
Causality of Experimental Choices
-
Solvent System (Dioxane/Water): Dioxane ensures complete solvation of the hydrophobic 4-methylacetophenone. The addition of water is mechanistically critical; it hydrolyzes SeO₂ into selenous acid (H₂SeO₃), the active active oxidizing species, and drives the thermodynamic hydration of the highly electrophilic anhydrous glyoxal intermediate into the stable gem-diol [5].
-
Temperature Control: Reflux conditions (~100 °C) provide the activation energy required for the initial ene reaction and subsequent [2,3]-sigmatropic rearrangement.
Step-by-Step Protocol
This protocol is designed as a self-validating system , utilizing physical phase changes to confirm reaction progress.
-
Reagent Preparation: In a 1-L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 600 mL of 1,4-dioxane, 111 g (1.0 mol) of SeO₂, and 20 mL of deionized water.
-
Activation: Heat the mixture to 50–55 °C with continuous stirring until the SeO₂ is completely dissolved, indicating the formation of selenous acid.
-
Substrate Addition: Add 134 g (1.0 mol) of 4-methylacetophenone in a single portion.
-
Oxidative Reflux: Elevate the temperature to reflux. Maintain reflux for 4 hours.
-
Validation Checkpoint: The progressive accumulation of a dense, black precipitate (elemental selenium) provides a direct visual stoichiometric indicator of the oxidation's progress. Cessation of precipitate formation indicates reaction completion.
-
-
Filtration: Decant or vacuum-filter the hot solution through a pad of Celite to remove the elemental selenium. Caution: Selenium waste must be isolated for heavy-metal disposal.
-
Solvent Evaporation & Hydration: Concentrate the filtrate under reduced pressure. Pour the resulting viscous residue into 500 mL of an ice-water slurry. The thermal shock and excess water force the immediate crystallization of the hydrate.
-
Purification: Isolate the crude solid via filtration and recrystallize from boiling water to yield pure, colorless crystals of 2,2-dihydroxy-1-(4-methylphenyl)ethanone.
Workflow of the Riley oxidation of 4-methylacetophenone to the target hydrate.
Mechanistic Reactivity in Multicomponent Reactions (MCRs)
The synthetic power of 2,2-dihydroxy-1-(4-methylphenyl)ethanone lies in its dual electrophilic centers. In solution, the gem-diol exists in equilibrium with its free aldehyde form. Because the aldehyde is significantly more electrophilic than the ketone, reactions can be highly regioselective[4].
In a typical three-component reaction (e.g., synthesizing a pyrrolo[2,3-d]pyrimidine), the causality of bond formation follows a strict hierarchy:
-
Primary Attack: A 1,3-dicarbonyl compound (like dimedone) undergoes Knoevenagel condensation exclusively at the C2 (aldehyde) position, releasing water.
-
Secondary Attack: An amine or amidine acts as a bis-nucleophile. It performs a Michael addition on the newly formed alkene.
-
Cyclization: The remaining nucleophilic nitrogen attacks the C1 ketone, driving an intramolecular cyclization followed by dehydration to yield a stable, fully aromatized heterocycle.
Mechanistic pathway of a 3-component reaction yielding bioactive heterocycles.
Applications in Drug Discovery
The structural motifs generated from 2,2-dihydroxy-1-(4-methylphenyl)ethanone are ubiquitous in pharmacology. Nitrogen heterocycles derived from this precursor mimic natural biomolecules (like purines and pyrimidines), facilitating targeted interactions via hydrogen bonding and π-stacking [4].
-
Pyrazines & Quinoxalines: Synthesized via the condensation of the hydrate with 1,2-diamines, these scaffolds are critical in the development of kinase inhibitors and anti-inflammatory agents.
-
Phosphorus Ylides: The compound reacts cleanly with phosphines and C-H acidic compounds to form stable phosphorus ylides, which are advanced intermediates for Wittig olefination in natural product synthesis.
References
-
"4-Methylphenylglyoxal hydrate | C9H10O3 | CID 21298530", PubChem, National Center for Biotechnology Information. URL: [Link]
-
"Application of Arylglyoxals in Synthesis of Pyrrolo[2,3-d]pyrimidines via Multicomponent Reactions", Javahershenas, R., Journal of Chemical Reviews, 2019. URL: [Link]
-
"Phenylglyoxal", Riley, H. A.; Gray, A. R., Organic Syntheses, 1943, 2, 509. URL: [Link]
